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Compound of Interest

Compound Name: 5-Isopropylimidazolidine-2,4-dione

Cat. No.: B7770102

An In-depth Technical Guide to 5-
Isopropylimidazolidine-2,4-dione

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of 5-isopropylimidazolidine-2,4-dione. Designed for researchers, scientists, and
drug development professionals, this document synthesizes technical data with practical
insights to support laboratory research and development endeavors.

Introduction

5-Isopropylimidazolidine-2,4-dione, commonly known as 5-isopropylhydantoin, is a
heterocyclic compound belonging to the hydantoin class. Hydantoins are a core scaffold in
medicinal chemistry, recognized for a wide array of pharmacological activities, including
anticonvulsant, antiviral, and antitumor effects[1][2][3]. The biological activity of these
compounds is highly dependent on the nature of substituents at the N-1, N-3, and C-5 positions
of the hydantoin ring[3]. 5-Isopropylhydantoin, being structurally derived from the amino acid L-
valine, serves as a crucial chiral building block and a subject of interest in metabolic and
pharmacological studies[1][4]. Understanding its fundamental properties is paramount for its
effective application in drug design, synthesis, and analysis.

Section 1: General Information and Identifiers

Precise identification of a chemical entity is the foundation of reproducible scientific research.
This section provides the key identifiers for 5-isopropylimidazolidine-2,4-dione.
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Property Value

Source(s)

5-(1-Methylethyl)imidazolidine-

IUPAC Name ]
2,4-dione

[5]

5-Isopropylhydantoin, 5-

Synonyms propan-2-ylimidazolidine-2,4- [5]
dione

CAS Number 16935-34-5 [5]

Molecular Formula C6H10N202 [61[7]

Molecular Weight 142.16 g/mol [6]

Canonical SMILES CC(C)C1C(=O)NC(=O)N1 [7]
PBNUQCWZHRMSMS-

INChl Key [6]

UHFFFAOYSA-N

Section 2: Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and

biological systems, influencing everything from reaction kinetics to bioavailability.
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Property Value

Comments and
. Source(s)
Insights

White to off-white
Appearance )
solid

The solid-state is
indicative of strong [5]

intermolecular forces.

Melting Point 144-145 °C

The relatively high

melting point is due to
intermolecular

hydrogen bonding 5]
between the N-H and

C=0 groups in the

crystal lattice, forming

a stable structure.[1]

Solubility pH-dependent

Solubility in agueous
solutions increases at
pH values above 5 for
similar hydantoin
derivatives. This is
due to the
deprotonation of the
acidic N-H protons,
forming a more
soluble salt. Solubility &8
in organic solvents
like ethanol is also
noted.[8] The
molecule's
hydrophobic isopropyl
group and polar dione
ring give it a mixed
character.

pKa 8.85+0.10
(Predicted)

This value [5]
corresponds to the

acidity of the N-H

protons. The N3
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proton is generally
more acidic than the
N1 proton due to the
adjacent carbonyl
groups stabilizing the
conjugate base. This
acidity is a key factor
in its solubility and

reactivity.

Standard density for a
_ 1.129 + 0.06 g/cm? _
Density ) small organic [5]
(Predicted) molecule of this type

Expert Insight: The dual hydrogen bond donor (two N-H groups) and acceptor (two C=0
groups) capability of 5-isopropylhydantoin is a critical feature. This allows for the formation of
robust hydrogen-bonded networks in the solid state, explaining its crystalline nature and high
melting point[1]. In a biological context, these same groups can participate in crucial hydrogen-
bonding interactions with enzyme active sites or receptor binding pockets, making the
hydantoin scaffold a privileged structure in drug discovery.

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below
is a summary of the expected spectral data for 5-isopropylimidazolidine-2,4-dione.
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Expected
. Chemical )
Technique Solvent . Interpretation Source(s)
Shifts (8) /

Peaks (cm™?)

The two distinct

N-H signals
confirm their
~10.54 (s, 1H, different
NH), ~7.87 (s, chemical
1H, NH), ~3.89 environments.
(d, 1H, C5-H), The splitting
1H NMR DMSO-ds ~2.0 (m, 1H, CH pattern of the [1]
of isopropyl), isopropyl group
~0.9 (d, 3H, (a multiplet for
CHs), ~0.8 (d, the CH and two
3H, CHs) doublets for the

diastereotopic
methyl groups) is
characteristic.

The two carbonyl
carbons appear
downfield. The

~175.9 (C=0),
C5 carbon,

~158.3 (C=0),
attached to the

~63.2 (CH), )
nitrogen atoms,

-Oe ~a0. (0]
13C NMR DMSO-d 30.0 (CH of 1

] ), ~18.9 is observed
isopropyl), ~18.
Propy around 63 ppm.

(CHs), ~16.3 ]
The isopropyl
(CH3)
carbons are seen
in the aliphatic
region.
FTIR KBr Pellet ~3200-3300 The broad N-H [10][11]
cm~1(N-H stretching band
stretch), ~2960 indicates
cm~1(C-H hydrogen

stretch), ~1720- bonding. The

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3275273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3275273/
https://www.mdpi.com/1422-8599/2021/2/M1218
https://bepls.com/may_2023/20.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1770 cm~1(C=0  strong, distinct

stretch, carbonyl peaks
asymmetric and are the most
symmetric) prominent

feature of the IR
spectrum for

hydantoins.

The molecular
ion peak
confirms the
molecular
Mass Spec. GCIMS miz 142 (M+) weight. _ [4][6]
Fragmentation
patterns can
provide further
structural

information.

Section 4: Chemical Reactivity and Stability

The hydantoin ring is a stable heterocyclic system, but it possesses specific sites of reactivity
that are crucial for its derivatization and understanding its metabolic fate.

o Hydrolysis: Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to
yield the corresponding a-amino acid, in this case, valine. This reaction is a cornerstone of
the Edman degradation for protein sequencing and highlights the stability of the ring under
physiological conditions.

o N-Alkylation/Acylation: The N-H protons are acidic and can be deprotonated by a suitable
base, allowing for alkylation or acylation at the N1 and N3 positions. This is a common
strategy for synthesizing diverse libraries of hydantoin derivatives for structure-activity
relationship (SAR) studies[12].

 Stability: Hydantoins are generally stable compounds[12]. However, they can be susceptible
to hydrolysis under harsh pH conditions. Their stability in various solvents and pH ranges is a
critical parameter for formulation and drug delivery studies|8].
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Figure 1: Key reactivity pathways for 5-isopropylimidazolidine-2,4-dione.

Section 5: Synthesis and Characterization Workflow

A reliable synthetic and analytical workflow is essential for obtaining high-purity material for
research. The Bucherer-Bergs reaction is a classic and efficient method for synthesizing 5-
substituted hydantoins[13][14][15][16].

Protocol 1: Synthesis via Bucherer-Bergs Reaction

This protocol outlines the multicomponent synthesis of 5-isopropylimidazolidine-2,4-dione
from isobutyraldehyde.

Objective: To synthesize 5-isopropylimidazolidine-2,4-dione.

Materials:

Isobutyraldehyde

Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

Ammonium Carbonate ((NH4)2CO3)

Ethanol (50% aqueous solution)

Hydrochloric Acid (HCI)
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e Deionized Water
Procedure:

o Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate and
potassium cyanide in 50% aqueous ethanol in a round-bottom flask equipped with a reflux
condenser.

» Addition of Aldehyde: Slowly add isobutyraldehyde to the stirred mixture.

o Reflux: Heat the reaction mixture to reflux (typically around 60-70°C) for several hours (e.qg.,
4-8 hours)[15]. The reaction progress can be monitored by Thin Layer Chromatography
(TLC).

o Workup: After cooling to room temperature, pour the reaction mixture into cold water.

 Acidification: Carefully acidify the solution with HCI to precipitate the crude product. The
hydantoin is typically insoluble in acidic aqueous solution.

« |solation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold
water to remove inorganic salts.

 Purification: Recrystallize the crude product from a suitable solvent, such as hot water or
ethanol, to yield pure 5-isopropylimidazolidine-2,4-dione[1][5].

Protocol 2: Characterization and Purity Analysis
Objective: To confirm the identity and assess the purity of the synthesized product.
Methods:

o Melting Point: Determine the melting point of the recrystallized product. A sharp melting point
close to the literature value (144-145 °C) is indicative of high purity[5].

 NMR Spectroscopy: Dissolve a sample in DMSO-des and acquire *H and 3C NMR spectra.
Compare the obtained spectra with the data provided in Section 3 to confirm the structure.
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e Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (142.16 g/mol

)I6].

o HPLC Analysis: Develop a reverse-phase HPLC method (e.g., C18 column with a
water/acetonitrile mobile phase) to assess purity. A single major peak indicates a pure

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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